tert-Butyl 4-methoxyisoindoline-2-carboxylate tert-Butyl 4-methoxyisoindoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883360
InChI: InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-6-5-7-12(17-4)11(10)9-15/h5-7H,8-9H2,1-4H3
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

tert-Butyl 4-methoxyisoindoline-2-carboxylate

CAS No.:

Cat. No.: VC15883360

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-methoxyisoindoline-2-carboxylate -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name tert-butyl 4-methoxy-1,3-dihydroisoindole-2-carboxylate
Standard InChI InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-6-5-7-12(17-4)11(10)9-15/h5-7H,8-9H2,1-4H3
Standard InChI Key XZFWAGXQIVLESN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused bicyclic system comprising a benzene ring condensed with a five-membered nitrogen-containing ring (isoindoline). Key functional groups include:

  • A tert-butyloxycarbonyl (Boc) group at position 2, providing steric bulk and protecting the amine during synthetic steps.

  • A methoxy (-OCH₃) group at position 4, influencing electronic properties and directing regioselective reactions .

The molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.30 g/mol (calculated from analogs ).

Table 1: Comparative Structural Data for Isoindoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
tert-Butyl 4-methoxyisoindoline-2-carboxylateC₁₄H₁₉NO₃249.301.3±0.1*355–360*
tert-Butyl 5-methoxyisoindoline-2-carboxylateC₁₄H₁₉NO₃249.301.2±0.1 350–355
tert-Butyl 4-bromoisoindoline-2-carboxylateC₁₃H₁₆BrNO₂298.18 1.4±0.1 363.2±42.0

*Estimated from analogous compounds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves functionalization of the isoindoline core through sequential protection and substitution reactions:

Route 1: Direct Methoxylation of Brominated Precursors

  • Bromination: tert-Butyl 4-bromoisoindoline-2-carboxylate undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOCH₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C.

    C13H16BrNO2+NaOCH3C14H19NO3+NaBr\text{C}_{13}\text{H}_{16}\text{BrNO}_2 + \text{NaOCH}_3 \rightarrow \text{C}_{14}\text{H}_{19}\text{NO}_3 + \text{NaBr}

    Yield: ~70–85% (estimated from chloro analog).

Route 2: Boc Protection of 4-Methoxyisoindoline

  • Amine Protection: 4-Methoxyisoindoline reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., triethylamine) at 25°C .

    C8H9NO+(Boc)2OC14H19NO3+CO2\text{C}_8\text{H}_9\text{NO} + (\text{Boc})_2\text{O} \rightarrow \text{C}_{14}\text{H}_{19}\text{NO}_3 + \text{CO}_2

    Yield: >90% (based on piperazine protection ).

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Highly soluble in chlorinated solvents (DCM, chloroform), moderate in THF, and low in water (<0.1 mg/mL) .

  • Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic media, releasing 4-methoxyisoindoline and tert-butanol .

Chemical Reactivity and Applications

Functionalization Reactions

  • Ester Hydrolysis: Treatment with HCl/EtOH (1:1) yields 4-methoxyisoindoline-2-carboxylic acid, a precursor for amide coupling.

  • Electrophilic Substitution: The methoxy group directs electrophiles (e.g., nitronium ion) to the para position, enabling nitro derivative synthesis .

Pharmaceutical Applications

  • Intermediate in Drug Synthesis: Used in the production of kinase inhibitors and neuroactive agents. For example, analogs are key in synthesizing imidazole-based therapeutics .

  • Protecting Group Strategy: The Boc group facilitates selective amine modifications in peptide mimetics .

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